Complement Inhibition Activity of Tetrazole-Phenylacrylic Acid Hybrid vs. Tetrazole-Only and Carbonyl-Only Analogs
In a class of low molecular weight complement inhibitors, tetrazole-phenylacrylic acid hybrids (compounds 41 and 42) demonstrated IC50 values of 23.96 μM and 21.6 μM, respectively. In contrast, the corresponding tetrazole-only analog (compound 34) showed an IC50 of 247.6 μM, and the aldehyde-only analog (compound 4) and carboxylic acid-only analog (compound 7) required even higher concentrations [1]. This represents approximately a 10-fold improvement in potency for the hybrid scaffold over the tetrazole-only comparator.
| Evidence Dimension | Complement inhibition IC50 (classical pathway, in vitro) |
|---|---|
| Target Compound Data | Compound 42 (tetrazole-phenylacrylic acid hybrid): IC50 = 21.6 μM; Compound 41: IC50 = 23.96 μM |
| Comparator Or Baseline | Compound 34 (tetrazole-only analog): IC50 = 247.6 μM; Compound 4 (aldehyde-only): activity only at higher concentrations; Compound 7 (carboxylic acid-only): activity only at higher concentrations |
| Quantified Difference | Approximately 10-fold lower IC50 for hybrid vs. tetrazole-only analog (21.6 μM vs. 247.6 μM) |
| Conditions | In vitro classical complement pathway inhibition assay; compounds tested up to 1500 μM; DMSO vehicle; ursolic acid and oleanolic acid as positive controls; no cytotoxicity towards mammalian kidney cell lines (LLC-PK1, VERO) up to 125 μM |
Why This Matters
This demonstrates that the tetrazole-phenylacrylic acid hybrid scaffold provides substantially greater complement inhibitory potency than tetrazole-only or carbonyl-only analogs, making this compound class directly relevant for researchers developing anti-inflammatory or complement-targeted therapeutics.
- [1] Master, H.E. et al. Design and synthesis of low molecular weight compounds with complement inhibition activity. Bioorganic & Medicinal Chemistry Letters, 2005, 15(11), 2807-2810. View Source
